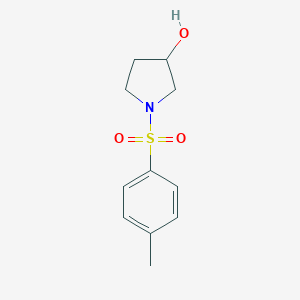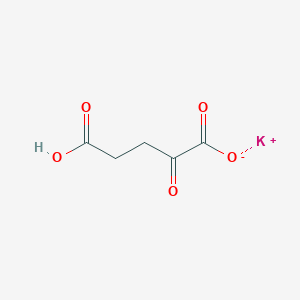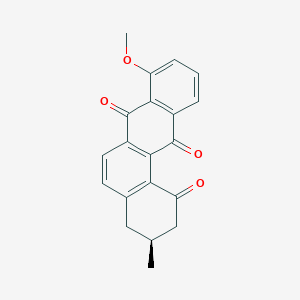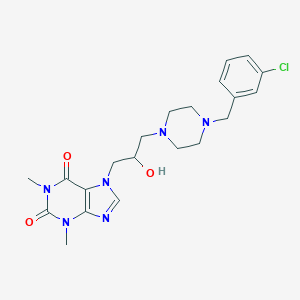
Rubifolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubifolide is a natural compound that has been recently discovered and has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a sesquiterpene lactone that is found in the leaves of the Rubia cordifolia plant, which is commonly known as Indian madder. Rubifolide has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
Aplicaciones Científicas De Investigación
Synthesis of Rubifolide
The total synthesis of the enantiomer of rubifolide, a marine furanocembrane, has been achieved. This synthesis began with (S)-(-)-perillyl alcohol and involved several complex chemical transformations, including oxidative cleavage, homologation, and cyclization. The final product's optical rotation was opposite in sign to that of natural rubifolide, confirming its enantiomeric nature. This work contributes to the field of synthetic chemistry and the understanding of marine natural products (Marshall & Sehon, 1997).
Photochemical Studies
Rubifolide has been studied for its photochemical properties. Irradiation of natural rubifolide leads to isomerisations, producing compounds not found in nature. This study provides insights into the biosynthesis of more complex cembranoids and suggests possible biosynthetic pathways for other related compounds found in corals (Li & Pattenden, 2011).
Plant Growth and Photosynthesis
While rubifolide is not directly mentioned in studies related to plant growth and photosynthesis, related research shows the impact of certain compounds on these processes. For instance, 24-epibrassinolide spray application on cucumber plants affected gas exchange, chlorophyll fluorescence, Rubisco activity, and carbohydrate metabolism, indicating the potential for certain compounds to influence plant physiology (Yu et al., 2004).
Other Research
- Antiprotozoal activity of Rubus coriifolius constituents, which could guide the search for natural compounds with similar properties (Alanís et al., 2003).
- Almond plant growth enhancement through biostimulant application, providing a framework for understanding the impact of various compounds on plant development (Saa et al., 2015).
- Investigation of Rubus allegheniensis foliar nutrients, useful for understanding plant-soil interactions and the impact of environmental factors on plant nutrient profiles (Gilliam et al., 2018).
Propiedades
Número CAS |
106231-29-2 |
|---|---|
Nombre del producto |
Rubifolide |
Fórmula molecular |
C20H24O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(2Z,5S,11R)-3,14-dimethyl-11-prop-1-en-2-yl-6,16-dioxatricyclo[11.2.1.15,8]heptadeca-1(15),2,8(17),13-tetraen-7-one |
InChI |
InChI=1S/C20H24O3/c1-12(2)15-5-6-16-10-18(23-20(16)21)8-13(3)7-17-9-14(4)19(11-15)22-17/h7,9-10,15,18H,1,5-6,8,11H2,2-4H3/b13-7-/t15-,18+/m1/s1 |
Clave InChI |
TTZXKHUXCFKQHN-FARDUWICSA-N |
SMILES isomérico |
C/C/1=C/C2=CC(=C(O2)C[C@@H](CCC3=C[C@H](C1)OC3=O)C(=C)C)C |
SMILES |
CC1=CC2=CC(=C(O2)CC(CCC3=CC(C1)OC3=O)C(=C)C)C |
SMILES canónico |
CC1=CC2=CC(=C(O2)CC(CCC3=CC(C1)OC3=O)C(=C)C)C |
Sinónimos |
rubifolide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



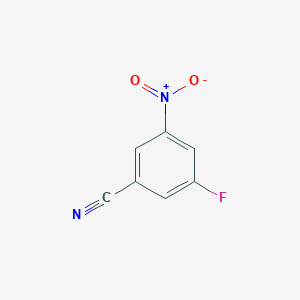


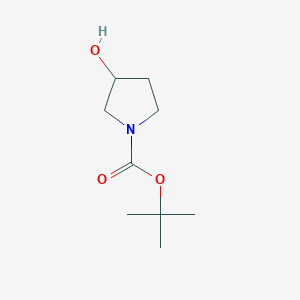
![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)
![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)

